({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid
Description
({[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid is a heterocyclic compound featuring a tetrazole core substituted with a 4-fluorophenyl group at the 1-position. The tetrazole ring is connected via a methylene-sulfanyl (-CH₂-S-) linker to an acetic acid moiety. Tetrazole derivatives are widely studied for their bioisosteric equivalence to carboxylic acids, metabolic stability, and applications in medicinal chemistry, particularly as ligands for nuclear receptors like PPARγ .
Properties
IUPAC Name |
2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2S/c11-7-1-3-8(4-2-7)15-9(12-13-14-15)5-18-6-10(16)17/h1-4H,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDDXRWTIOTSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CSCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of 4-fluorophenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the sulfanylacetic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cyclization step and the employment of more efficient catalysts for the subsequent reactions. Additionally, purification techniques such as recrystallization or chromatography may be used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced under specific conditions, although this is less common.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Electrophiles such as nitronium ion or halogens.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanylacetic acid moiety can participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
[1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic Acid
- Structural Difference : Replaces the 4-fluorophenyl group with a 4-hydroxyphenyl moiety.
- Key Findings: The hydroxyl group participates in strong O–H···N and O–H···O hydrogen bonds, forming a 3D network in the crystal lattice .
- Biological Implications : The hydroxyl group may confer antioxidant properties but could also increase susceptibility to metabolic oxidation.
2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic Acid
- Structural Difference : Substitutes the 4-fluorophenyl group with a 2-(methylsulfanyl)phenyl group.
- Key Findings :
- The methylsulfanyl group introduces steric bulk and sulfur-based hydrophobic interactions.
- Crystallographic studies reveal a near-perpendicular dihedral angle (84.33°) between the tetrazole and phenyl rings, leading to unique packing via bifurcated O–H···(N,N) hydrogen bonds and π–π stacking (centroid distances: 3.7376–3.8444 Å) .
- Biological Implications : The methylsulfanyl group may enhance binding to hydrophobic enzyme pockets, as seen in PPARγ ligand candidates .
Variations in the Linker and Acidic Moieties
[(3-Methyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic Acid
- Structural Difference : Replaces the tetrazole ring with a 1,2,4-triazole ring and a methyl substituent.
- Key Findings :
- Biological Implications : Triazole derivatives are less commonly used as carboxylic acid bioisosteres due to weaker acidity (pKa ~8–10 vs. tetrazole pKa ~4–5).
2-({[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyridine
- Structural Difference : Replaces the acetic acid moiety with a pyridine ring.
- Key Findings :
Crystallographic and Physicochemical Comparisons
| Compound | Dihedral Angle (Tetrazole–Aromatic Ring) | Hydrogen Bonds (D–H···A) | π–π Interactions (Å) | Solubility (mg/mL) |
|---|---|---|---|---|
| ({[1-(4-Fluorophenyl)-...}acetic acid | Not reported | O–H···N (hypothesized) | ~3.8 (estimated) | ~5.2 (predicted) |
| [1-(4-Hydroxyphenyl)-...}acetic acid | 85° | O–H···O (2.787 Å) | None observed | ~12.4 |
| 2-({1-[2-(Methylsulfanyl)...}acetic acid | 84.33° | O–H···N (1.866–1.953 Å) | 3.7376–3.8444 | ~3.8 |
| [(3-Methyl-1H-1,2,4-triazol...}acetic acid | Not reported | S–H···O (hypothesized) | N/A | ~8.9 |
Notes:
Biological Activity
The compound ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid is a novel organic molecule that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrazole ring, a sulfanyl group, and an acetic acid moiety. Here are some key properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H10FN7OS |
| Molecular Weight | 319.32 g/mol |
| IUPAC Name | 3-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
| InChI Key | CYLVIRVOQWQABM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tetrazole ring can mimic certain biological molecules, allowing for binding to enzymes or receptors. The presence of the fluorophenyl group enhances binding affinity and selectivity, while the sulfanyl group may play a role in modulating biological responses.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that it can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Receptor Modulation
The compound has also been investigated for its potential to modulate receptor activity. This includes interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders.
Anticancer Activity
A notable study explored the anticancer properties of this compound. In vitro experiments demonstrated that it inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases.
Anti-inflammatory Effects
Another research highlighted its anti-inflammatory effects. In animal models, administration of the compound reduced markers of inflammation and improved symptoms associated with inflammatory diseases.
Pharmacokinetics
Pharmacokinetic studies have shown that the compound exhibits favorable absorption and distribution characteristics. Its half-life and bioavailability suggest potential for therapeutic use, though further studies are needed to optimize dosage regimens.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves multi-step protocols. For example:
- Step 1 : Formation of the tetrazole ring via cyclization of a nitrile precursor with sodium azide and ammonium chloride in dimethylformamide (DMF) at 80–100°C .
- Step 2 : Sulfanylacetic acid coupling via nucleophilic substitution using thioglycolic acid under basic conditions (pH 8–9) .
- Key Reagents : Sodium azide, thioglycolic acid, and DMF.
- Optimization : Temperature control (±2°C) and inert atmosphere (N₂) minimize side reactions like oxidation of the sulfanyl group .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Techniques :
- X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., O–H⋯N hydrogen bonds and π–π stacking; see crystal data in ).
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 282.34 for C₁₀H₁₀N₄O₂S₂) .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Kinase Inhibition : Exhibits inhibitory activity against p38 MAP kinase (IC₅₀ ~0.8 µM) via competitive binding to the ATP pocket .
- Antimicrobial Activity : Moderate efficacy against Staphylococcus aureus (MIC = 32 µg/mL) due to sulfanyl group interactions with bacterial membranes .
- PPARγ Activation : Identified as a ligand candidate (Kd = 4.2 µM) in virtual screening for glucose metabolism modulation .
Advanced Research Questions
Q. How do crystallographic studies inform the compound’s supramolecular interactions and stability?
- Key Insights :
- Hydrogen Bonding : O–H⋯N bonds form inversion dimers (R₄⁴(12) motif), stabilizing the crystal lattice .
- π–π Interactions : Tetrazole and fluorophenyl rings engage in stacking (centroid distances: 3.73–3.84 Å), influencing solubility and melting point .
- Software Tools : SHELX for refinement , Mercury CSD for packing analysis .
Q. How can molecular docking elucidate interactions with biological targets like kinases or PPARγ?
- Protocol :
- Target Preparation : Retrieve PPARγ structure (PDB: 2PRG) and optimize protonation states using AutoDock Tools.
- Docking Parameters : Grid size = 60 × 60 × 60 ų; Lamarckian GA with 100 runs.
- Results : The sulfanylacetic acid moiety forms hydrogen bonds with Tyr473 and His449, while the fluorophenyl group occupies a hydrophobic pocket .
Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Resolution Strategies :
- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Structural Analog Comparison : Compare with derivatives lacking the sulfanyl group to isolate functional group contributions .
- Dose-Response Analysis : Test activity across a concentration gradient (e.g., 0.1–100 µM) to identify off-target effects .
Q. What structure-activity relationship (SAR) trends are observed in tetrazole-sulfanylacetic acid derivatives?
- Critical Modifications :
- Fluorophenyl Substitution : Electron-withdrawing F enhances metabolic stability but reduces solubility .
- Sulfanyl Group Replacement : Substitution with sulfonyl decreases kinase inhibition (ΔIC₅₀ = +2.5 µM) but improves antibacterial activity .
- Tetrazole Ring Optimization : Methylation at N1 increases oral bioavailability (F = 45% vs. 22% for parent compound) .
Q. What methodological challenges arise in scaling up synthesis, and how can they be mitigated?
- Challenges & Solutions :
- Purification : Column chromatography is inefficient for large batches; switch to recrystallization (ethanol/water, 4:1 v/v) .
- Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratio of tetrazole to thioglycolic acid) to minimize disulfide byproducts .
- Yield Variability : Use real-time HPLC monitoring to adjust reaction time dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
